6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Overview
Description
6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by reacting a suitable amidine with a β-dicarbonyl compound.
Coupling Reactions: The pyrazole and pyrimidine rings are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Formation of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by coupling the pyridine ring with the previously synthesized intermediate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs, particularly for targeting specific enzymes or receptors.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Industry: The compound is used in the synthesis of various intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-pyrazol-1-yl)-4-(pyridin-2-yl)pyrimidine
- 4-(1H-pyrazol-1-yl)-2-(pyridin-2-yl)pyrimidine
- 2-(pyrazin-2-yl)-4-(1H-pyrazol-1-yl)pyrimidine
Uniqueness
6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is unique due to its specific arrangement of heterocyclic rings, which imparts distinct chemical and biological properties. Its ability to act as a versatile ligand in coordination chemistry and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H16N8 |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
6-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
InChI |
InChI=1S/C17H16N8/c18-12-14-3-1-4-15(22-14)23-7-9-24(10-8-23)16-11-17(20-13-19-16)25-6-2-5-21-25/h1-6,11,13H,7-10H2 |
InChI Key |
LLHHWXKSGPCPKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC(=N2)C#N)C3=NC=NC(=C3)N4C=CC=N4 |
Origin of Product |
United States |
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